molecular formula C7H10 B1346008 1,3-Cycloheptadiene CAS No. 4054-38-0

1,3-Cycloheptadiene

Cat. No.: B1346008
CAS No.: 4054-38-0
M. Wt: 94.15 g/mol
InChI Key: GWYPDXLJACEENP-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,3-Cycloheptadiene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or breaking of carbon-carbon bonds. For instance, this compound can undergo reductive NO-bond cleavage catalyzed by iron, leading to the formation of diastereoselective 1,4-aminohydroxylation products . Additionally, it can be reduced to cycloheptene in the presence of samarium iodide, water, and triethylamine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity allows it to participate in reactions that modify cellular components, potentially affecting cell function. For example, its interaction with nitrosobenzene in dichloromethane can lead to the formation of complex bicyclic compounds, which may have implications for cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a ligand, binding to metal centers in enzymes and altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific reaction context. For instance, the reduction of this compound to cycloheptene involves the transfer of electrons and protons, highlighting its role in redox reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is known to be a highly flammable compound, and its reactivity can lead to the formation of various degradation products. Long-term studies have shown that this compound can undergo significant changes in its chemical structure, affecting its interactions with cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may facilitate specific biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, potentially leading to cellular damage and disruption of normal physiological processes. Studies have shown that the threshold for toxicity is dose-dependent, with higher doses resulting in more pronounced adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. It can participate in reactions that involve the addition or removal of functional groups, affecting metabolic flux and metabolite levels. For example, its reduction to cycloheptene involves the transfer of electrons and protons, highlighting its role in redox reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For instance, its interaction with metal centers in enzymes can localize it to regions where redox reactions occur, highlighting its role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cycloheptadiene can be synthesized through various methods. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the dehydrogenation of cycloheptane . This process involves heating cycloheptane in the presence of a dehydrogenation catalyst, such as platinum or palladium, to remove hydrogen atoms and form the desired diene .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cycloheptadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Cycloheptadiene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its seven-membered ring structure with conjugated double bonds, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

cyclohepta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYPDXLJACEENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193566
Record name Cyclohepta-1,3-diene
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Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4054-38-0
Record name 1,3-Cycloheptadiene
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Record name 1,3-Cycloheptadiene
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Record name Cyclohepta-1,3-diene
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Record name Cyclohepta-1,3-diene
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Record name 1,3-Cycloheptadiene
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Synthesis routes and methods

Procedure details

According to the first pathway, the starting material for the preparation of chromane fragment d12 was the salicylic aldehyde d3, which was synthesized either by formylation of compound d1 or by reaction of the lithiated compound d2 at −60° C. with DMF. The allylic cycloheptene epoxide which could be obtained by epoxidation of cycloheptadiene was then reacted with aldehyde d4 to give the racemic compound d7 by a regioselective and stereoselective nucleophilic opening of epoxide d8. Protection of the hydroxyl group of d7 using TBSOT followed by treatment with 5 equiv EtMgCl and 10 mol % (R)-(EBTHI)Zr-binol delivered d8 in 44% yield and >98% ee. The Mo-catalyzed metathesis reaction under an ethylene atmosphere, followed by Wacker oxidation ofthe terminal double bond and subsequent catalytic hydrogenation, gave d10 in 83% overall yield. To synthesize d11 from d10, a photochemical Norrish type II cleavage was necessary. The following three-step sequence of ozonolytic cleavage, Mitsunobu reaction using tributylphosphine and phthalide followed by hydrazinolysis to remove the phthalimidyl group gave intermediate d12. The second pathway started with the synthesis of cis configured racemate d16, which was then resolved in the presence of the Zirconium catalyst (S)-(EBTHI)Zr-biphenol. The compound d17 was converted into compound d18 by Mo-catalyzed metathesis reaction. Wacker oxidation of the terminal double bond and subsequent catalytic hydrogenation delivered intermediate d19, which was further converted by a photochemical Norrish type II cleavage and ozonolysis into the aldehyde d21. D-Nebivolol was then obtained by reductive amination of compounds d12 and d21 followed by removal of the silyl ether protection groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cycloheptadiene
Reactant of Route 2
1,3-Cycloheptadiene
Reactant of Route 3
1,3-Cycloheptadiene
Reactant of Route 4
1,3-Cycloheptadiene
Reactant of Route 5
1,3-Cycloheptadiene
Reactant of Route 6
1,3-Cycloheptadiene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Cycloheptadiene?

A1: this compound has a molecular formula of C7H10 and a molecular weight of 94.15 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have studied the Raman and infrared spectra of liquid this compound. These studies suggest a Cs conformation for the cycloheptadiene ring. [] The electronic spectra have also been investigated using electron-impact spectroscopy. []

Q3: What is the conformational preference of this compound?

A3: Both experimental and computational studies have investigated the conformation of this compound. While initial spectroscopic studies proposed both C2 and Cs conformations, vibrational spectroscopy analysis supports a Cs conformation. [] Computational studies, including ab initio and molecular mechanics calculations, have further explored the inversion barriers between the C2 and Cs structures. []

Q4: Does this compound exhibit any phase transitions in its solid state?

A4: Yes, studies using infrared and Raman spectroscopy, alongside proton spin-lattice relaxation time measurements, identified a phase transition in solid this compound at 154 ± 3 K. []

Q5: How does this compound react with alkali metals in liquid ammonia?

A5: Treating this compound with alkali metals in liquid ammonia leads to its reduction. At -70°C, it accepts two electrons and a proton, forming the cycloheptadienyl anion. The protonation of this anion yields a mixture of 1,3- and 1,4-Cycloheptadiene, with the ratio influenced by factors such as the proton donor, alkali metal used, and concentration. []

Q6: What happens when this compound is treated with ozone (O3)?

A6: this compound reacts with ozone, exhibiting a rate constant of (1.56 ± 0.21) × 10-16 cm3 molecule-1s−1 at 294 ± 2 K. This reactivity with ozone is relevant in the context of atmospheric chemistry. [, ]

Q7: Can this compound undergo [, ] hydrogen shifts?

A7: Yes, this compound undergoes thermal equilibration via [, ] hydrogen shifts, as demonstrated by studies using monodeuterium-labeled molecules. The activation parameters for this process are Ea = (27.5 ± 0.9) kcal/mol and log A = 9.7 ± 0.4. [] Density functional calculations provided insights into the transition structures and activation energies associated with these shifts in this compound and other cyclic 1,3-dienes. []

Q8: How does this compound behave in reactions with dienophiles?

A8: this compound participates as a diene in Diels-Alder reactions with various dienophiles, including 4-phenyl-1,2,4-triazoline-3,5-dione, trans-diethyl azodicarboxylate, and tetracyanoethene. Kinetic studies exploring the effects of temperature and pressure on these reactions provided insights into the thermodynamic and kinetic parameters involved. []

Q9: Can this compound be used in the synthesis of other cyclic compounds?

A9: Absolutely. This compound serves as a valuable building block in organic synthesis. For instance, tandem intermolecular enyne metathesis reactions using this compound and 1-alkynes can produce 2-substituted 1,3-Cycloheptadienes, showcasing its utility in ring expansion reactions. [, ] Additionally, its use in the synthesis of substituted (Z,Z)-1,6-dibromohexa-2,4-dienes allows access to seven-membered rings like 2,7-dihydro-1H-azepines, 2,7-dihydrothiepines, and 2,7-dihydro-1H-phosphepine. []

Q10: Are there any catalytic applications of this compound?

A10: this compound can participate in reactions catalyzed by transition metal complexes. For example, it reacts with chromium hexacarbonyl under UV irradiation to form a (η4:CH-1,3-Cycloheptadiene)chromium(0) complex. This complex exhibits dynamic behavior, with the Cr-H bond switching between different carbon atoms of the cycloheptadiene ring. [] Additionally, copper(I)-catalyzed asymmetric monoborylation of this compound provides a route to enantioenriched cyclic homoallyl- and allylboronates, highlighting its use in asymmetric synthesis. []

Q11: How does this compound interact with transition metal complexes?

A11: this compound readily forms complexes with transition metals. Research shows it can act as a ligand in both cationic and neutral rhodium complexes, influencing their reactivity and properties. [, ]

Q12: Can you elaborate on the fluxional behavior observed in some this compound-containing metal complexes?

A12: NMR studies, particularly 13C NMR, on certain ruthenium complexes incorporating this compound as a ligand revealed fluxional behavior. This suggests a dynamic exchange or rearrangement of the cycloheptadiene ligand within the metal complex. [] Similar fluxional behavior was observed in some 18-electron rhodium complexes. []

Q13: How does this compound compare to other cyclic dienes in its coordination chemistry?

A13: Research comparing this compound to other cyclic dienes like cyclopentadiene, 1,3-cyclohexadiene, and 1,5-cyclooctadiene in their reactions with metal complexes revealed differences in reactivity and product selectivity. These variations are attributed to factors such as ring strain and electronic properties of the dienes. [, , ]

Q14: Have there been any computational studies on the reactivity or properties of this compound?

A14: Yes, computational chemistry has played a significant role in understanding this compound. Density functional theory calculations have been employed to investigate various aspects, including [, ] hydrogen shifts, conformational preferences, and reactions with other molecules. [, ]

Q15: How do computational studies contribute to understanding the reactivity of this compound?

A15: Computational methods allow researchers to model reaction pathways, transition states, and intermediates, providing insights into the mechanisms of reactions involving this compound. For example, ab initio calculations have been used to study the thermal isomerization pathways of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, involving this compound as an intermediate. [, ]

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